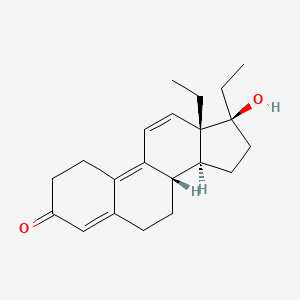
Tetrahydrogestrinone
Vue d'ensemble
Description
La tétrahydrogestrinone est un stéroïde anabolisant-androgène synthétique qui a été identifié pour la première fois au début des années 2000. Il s'agit d'un dérivé de la gestrinone et sa structure est étroitement liée à la trenbolone. La tétrahydrogestrinone n'a jamais été commercialisée pour un usage médical, mais elle s'est fait connaître pour son utilisation illicite dans le dopage sportif afin d'améliorer les performances sportives .
Applications De Recherche Scientifique
Tetrahydrogestrinone has been primarily studied for its anabolic and androgenic properties. It has been shown to bind to androgen receptors with high affinity, similar to dihydrotestosterone, and promotes muscle growth and differentiation . Its use in scientific research includes:
Chemistry: Studying its synthesis and structural modifications.
Biology: Investigating its effects on androgen receptors and muscle differentiation.
Medicine: Although not used clinically, it provides insights into the development of anabolic steroids and their effects on the human body.
Industry: Its detection methods have been crucial in anti-doping efforts in sports
Mécanisme D'action
Safety and Hazards
As an illicit designer androgen, THG raises important questions of safety . Its safety remains undefined, which is particularly disturbing for a potent steroid sold without medical scrutiny . Side effects from prolonged use are likely to include infertility in both men and women, as well as other steroid side effects such as acne and hirsutism .
Méthodes De Préparation
La tétrahydrogestrinone est synthétisée par hydrogénation de la gestrinone. Le processus implique l'utilisation d'un catalyseur, généralement du palladium sur charbon actif, dans une solution de méthanol. La réaction est effectuée dans un bain de glace, et de l'hydrogène gazeux est purgé à travers la solution avant d'ajouter la gestrinone . Cette méthode assure la réduction du groupe 17-éthynyle en groupe éthyle, conduisant à la formation de tétrahydrogestrinone .
Analyse Des Réactions Chimiques
La tétrahydrogestrinone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents métabolites, qui sont souvent analysés dans les tests de dopage.
Réduction : La synthèse initiale de la tétrahydrogestrinone à partir de la gestrinone implique une réaction de réduction.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, le palladium sur charbon actif et le méthanol. Les principaux produits formés à partir de ces réactions sont la tétrahydrogestrinone et ses différents métabolites .
Applications de la recherche scientifique
La tétrahydrogestrinone a été principalement étudiée pour ses propriétés anabolisantes et androgènes. Il a été démontré qu'elle se lie aux récepteurs des androgènes avec une forte affinité, similaire à la dihydrotestostérone, et qu'elle favorise la croissance et la différenciation musculaires . Son utilisation dans la recherche scientifique comprend :
Chimie : Étude de sa synthèse et de ses modifications structurales.
Biologie : Investigation de ses effets sur les récepteurs des androgènes et la différenciation musculaire.
Médecine : Bien qu'elle ne soit pas utilisée en clinique, elle fournit des informations sur le développement des stéroïdes anabolisants et leurs effets sur le corps humain.
Industrie : Ses méthodes de détection ont été cruciales dans les efforts antidopage dans le sport
Mécanisme d'action
La tétrahydrogestrinone exerce ses effets en se liant aux récepteurs des androgènes avec une forte affinité. Cette liaison active les voies de signalisation médiées par les récepteurs des androgènes, ce qui conduit à une expression accrue des protéines de détermination myogénique et de la chaîne lourde de la myosine de type II. Ces protéines sont cruciales pour la différenciation et la croissance musculaires . Le composé prévient également l'atrophie des tissus musculaires chez les rats mâles castrés, ce qui indique ses effets anabolisants puissants .
Comparaison Avec Des Composés Similaires
La tétrahydrogestrinone est similaire à d'autres stéroïdes anabolisants-androgènes, tels que :
Gestrinone : Son composé parent, utilisé pour traiter l'endométriose.
Trenbolone : Un androgène vétérinaire avec une structure similaire.
Nandrolone : Un autre stéroïde anabolisant avec des propriétés androgènes similaires.
La tétrahydrogestrinone est unique en raison de sa forte puissance et de ses modifications structurales spécifiques, telles que la réduction du groupe 17-éthynyle en groupe éthyle .
Propriétés
IUPAC Name |
(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNQTSIKGHVBH-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210901 | |
| Record name | Tetrahydrogestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrogestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
618903-56-3 | |
| Record name | Tetrahydrogestrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrogestrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrogestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrogestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROGESTRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrogestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


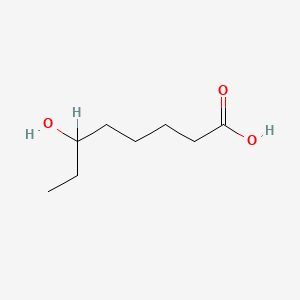
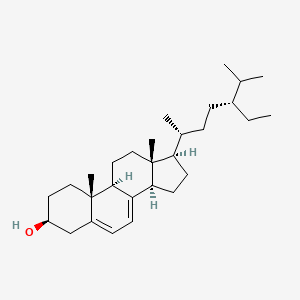
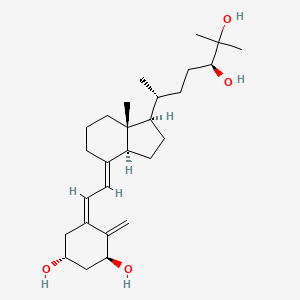


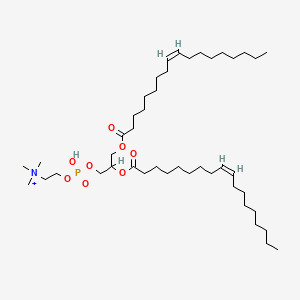


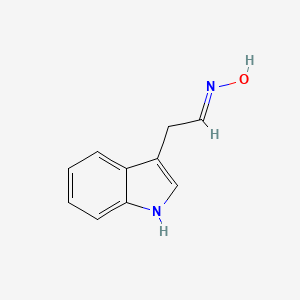
![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)
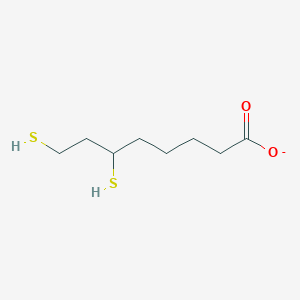


![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)
